Isoscutellarein, also known as 8-hydroxyapigenin, belongs to the class of organic compounds known as flavones. These are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one). Thus, isoscutellarein is considered to be a flavonoid lipid molecule. Isoscutellarein is considered to be a practically insoluble (in water) and relatively neutral molecule. Isoscutellarein participates in a number of enzymatic reactions. In particular, isoscutellarein can be biosynthesized from apigenin. Isoscutellarein can also be converted into isoscutellarein glycoside.
Isoscutellarein
CAS No.: 41440-05-5
Cat. No.: VC21346673
Molecular Formula: C15H10O6
Molecular Weight: 286.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 41440-05-5 |
---|---|
Molecular Formula | C15H10O6 |
Molecular Weight | 286.24 g/mol |
IUPAC Name | 5,7,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)12-6-10(18)13-9(17)5-11(19)14(20)15(13)21-12/h1-6,16-17,19-20H |
Standard InChI Key | NXHQVROAKYDSNW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O)O |
Chemical Structure and Properties
Isoscutellarein, also known as 8-Hydroxyapigenin or 4',5,7,8-Tetrahydroxyflavone, has the IUPAC name 5,7,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one . Its molecular formula is C₁₅H₁₀O₆ with a molecular weight of 286.24 g/mol .
Physical and Chemical Properties
The compound exhibits specific physicochemical characteristics that influence its biological activity and pharmaceutical potential. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Isoscutellarein
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₀O₆ |
Molecular Weight | 286.24 g/mol |
Exact Mass | 286.04773803 g/mol |
Topological Polar Surface Area (TPSA) | 107.00 Ų |
XlogP | 1.40 |
Atomic LogP (AlogP) | 2.28 |
H-Bond Acceptor | 6 |
H-Bond Donor | 4 |
Rotatable Bonds | 1 |
The compound's moderately polar nature (as indicated by its TPSA and logP values) suggests a balance between hydrophilicity and lipophilicity, which may contribute to its bioavailability and tissue distribution .
Natural Sources
Isoscutellarein can be found in several plant species across different families. The primary natural sources identified in scientific literature include:
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Cupuaçu (Theobroma grandiflorum)
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The liverwort Marchantia berteroana
The presence of isoscutellarein in these diverse plant species suggests its wide distribution in nature and potential ecological significance, possibly serving defensive or adaptive functions in these plants.
Preparation Methods
Isoscutellarein can be obtained through various methods, including extraction from natural sources and chemical synthesis.
Extraction from Natural Sources
The compound can be isolated from plants using solvent extraction techniques. For laboratory experimentation, sample solutions of isoscutellarein are typically prepared at concentrations of 10mM . When preparing stock solutions, it is recommended to select appropriate solvents based on the compound's solubility characteristics. Once prepared, these solutions should be stored in separate packages to prevent degradation from repeated freezing and thawing cycles .
Table 2: Stock Solution Preparation Guidelines
Desired Concentration | Amount of Isoscutellarein |
---|---|
1 mg | |
1 mM | 3.4936 mL |
5 mM | 0.6987 mL |
10 mM | 0.3494 mL |
Biological Activities
Isoscutellarein exhibits a range of biological activities that make it a compound of interest for various therapeutic applications.
Enzyme Inhibition Properties
One of the most significant biological activities of isoscutellarein is its ability to inhibit recombinant human aldose reductase. Research has demonstrated that isoscutellarein from Bixa orellana leaves uncompetitively inhibits this enzyme with an IC50 value of 14 μM .
Aldose reductase plays a crucial role in the polyol pathway, converting glucose to sorbitol. Enhanced activity of this enzyme results in increased accumulation of sorbitol, which has been implicated in diabetic complications, particularly diabetic cataract. Inhibition of aldose reductase is therefore considered an effective strategy to prevent or delay certain diabetic complications .
Molecular docking studies have revealed that isoscutellarein binds to the active site of aldose reductase (3RX3), specifically interacting with amino acid residues Ala-299, Leu-300, Leu-301, His-110, and Tyr-48. The docking results exhibited a binding energy of -9.15 kJ/mol .
Prevention of Sorbitol Accumulation and Lens Opacity
In experimental models mimicking hyperglycemic conditions, isoscutellarein effectively inhibited sorbitol accumulation in red blood cells. Furthermore, it demonstrated efficacy in preventing xylose-induced opacity of the lens . These findings suggest potential applications in the prevention of diabetic cataracts and possibly other diabetic complications associated with the polyol pathway.
Pharmacokinetics and ADMET Properties
Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of isoscutellarein is crucial for evaluating its potential as a therapeutic agent.
Table 3: ADMET Properties of Isoscutellarein
Parameter | Prediction | Probability |
---|---|---|
Human Intestinal Absorption | Positive | 90.71% |
Caco-2 Permeability | Positive | 63.64% |
Blood-Brain Barrier Penetration | Negative | 77.50% |
Human Oral Bioavailability | Negative | 80.00% |
Subcellular Localization | Mitochondria | 58.92% |
Metabolism and Drug Interactions
The compound has several predicted interactions with drug-metabolizing enzymes and transporters:
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OATP1B1 inhibitor: Positive (89.24% probability)
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OATP1B3 inhibitor: Positive (94.80% probability)
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MATE1 inhibitor: Positive (66.00% probability)
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OCT2 inhibitor: Negative (97.50% probability)
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BSEP inhibitor: Negative (71.25% probability)
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P-glycoprotein inhibitor: Negative (86.72% probability)
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P-glycoprotein substrate: Negative (91.82% probability)
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CYP3A4 inhibition: Positive (69.51% probability)
These enzyme and transporter interactions suggest potential for drug interactions, which would need to be carefully evaluated in clinical settings.
Research Applications
Isoscutellarein has several potential research applications across multiple disciplines:
Medicinal Chemistry and Drug Development
The aldose reductase inhibitory activity of isoscutellarein makes it a promising lead compound for the development of drugs targeting diabetic complications, particularly diabetic cataracts . Its natural origin also makes it an interesting candidate for natural product-based drug discovery programs.
Biochemical Research
Comparison with Similar Compounds
Isoscutellarein belongs to a family of structurally related flavones, including scutellarein, apigenin, baicalein, and luteolin. While these compounds share a common core structure, isoscutellarein is distinguished by its specific hydroxylation pattern, particularly the presence of a hydroxyl group at the 8-position.
This unique hydroxylation pattern confers distinct chemical and biological properties to isoscutellarein compared to other flavones. The comparative analysis of these related compounds provides valuable insights into structure-activity relationships and guides the rational design of flavone-based therapeutic agents.
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